

Apoptotic Potential of Meriolin 16 in Lymphoma: A Technical Overview

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Compound of Interest

Compound Name: Meriolin 16

Cat. No.: B12385622

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This technical guide delves into the pro-apoptotic capabilities of **Meriolin 16**, a novel cyclin-dependent kinase (CDK) inhibitor, with a specific focus on its efficacy in lymphoma models. **Meriolin 16** has demonstrated significant cytotoxic potential, inducing rapid apoptosis in lymphoma cell lines through a well-defined molecular mechanism. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved.

Quantitative Data Summary

The cytotoxic and apoptotic effects of **Meriolin 16** have been quantified in various lymphoma cell lines. The following tables summarize the key findings, offering a comparative look at its potency.

Table 1: Cytotoxicity of Meriolin Derivatives in Ramos Burkitt's Lymphoma Cells

Compound	IC50 (24h treatment)
Meriolin 16	30 nM - 50 nM[1][2]
Meriolin 31	90 nM[2]
Meriolin 36	170 nM[2]
Dinaciclib	10 nM[3]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Apoptotic Induction Kinetics of **Meriolin 16** in Lymphoma Cells

Cell Line	Time to Apoptosis Induction	Key Observations
Ramos	2-3 hours	Rapid and irreversible cytotoxicity
Jurkat	2-3 hours	Caspase-3 activation observed as early as 3-4 hours

Mechanism of Action: A Multi-pronged Attack on Lymphoma Cells

Meriolin 16 exerts its potent anti-lymphoma effects by targeting fundamental cellular processes: cell cycle progression and transcription. This is achieved through the inhibition of multiple cyclin-dependent kinases (CDKs).

A kinome screen has revealed that **Meriolin 16** is a pan-CDK inhibitor, targeting a broad spectrum of CDKs including CDK1, 2, 3, 5, 7, 8, 9, 12, 13, 16, 17, 18, 19, and 20. This broad-spectrum inhibition leads to a dual assault on the cancer cell's machinery:

- **Inhibition of Cell Cycle Progression:** By inhibiting CDK2, **Meriolin 16** prevents the phosphorylation of the Retinoblastoma protein (Rb) at key residues like Ser612 and Thr821. This prevents the cell from progressing through the cell cycle, ultimately leading to cell cycle arrest.
- **Prevention of Transcription:** **Meriolin 16** also inhibits CDK9, which is crucial for the phosphorylation of the C-terminal domain of RNA polymerase II at Ser2. This inhibition effectively halts transcription initiation, depriving the cancer cell of essential proteins for its survival and proliferation.

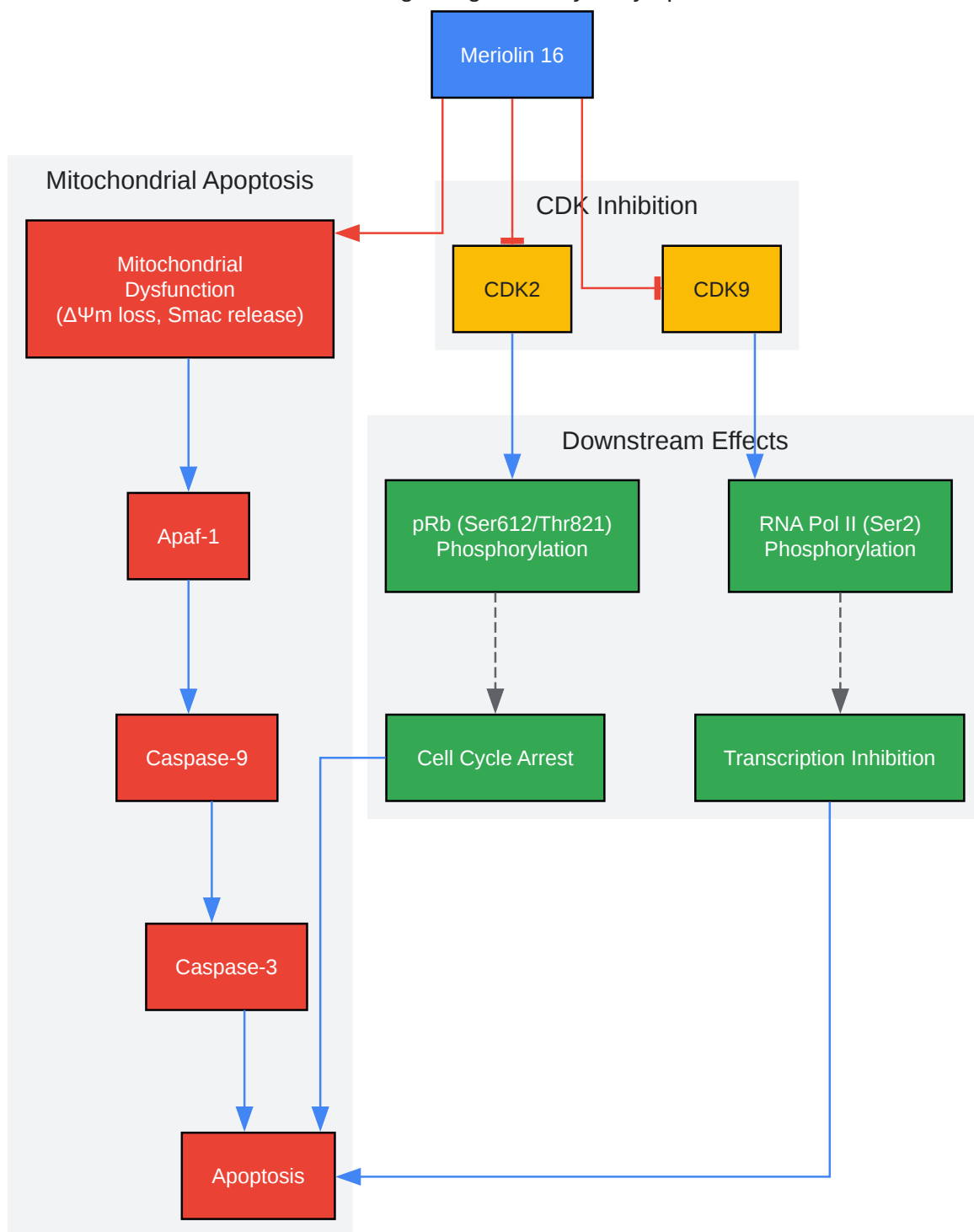
The culmination of these inhibitory actions is the induction of apoptosis through the intrinsic mitochondrial pathway. This process is characterized by the following key events:

- **Caspase-9 and Apaf-1 Dependence:** The induction of apoptosis by **Meriolin 16** is critically dependent on the initiator caspase-9 and the apoptotic protease activating factor 1 (Apaf-1).
- **Mitochondrial Disruption:** The treatment of lymphoma cells with **Meriolin 16** leads to a breakdown of the mitochondrial membrane potential ($\Delta\Psi_m$), the release of the pro-apoptotic protein Smac, and the processing of the dynamin-like GTPase OPA1, resulting in mitochondrial fission.
- **Overcoming Bcl-2 Resistance:** Notably, **Meriolin 16** can induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting its potential to overcome a common mechanism of drug resistance in cancer.

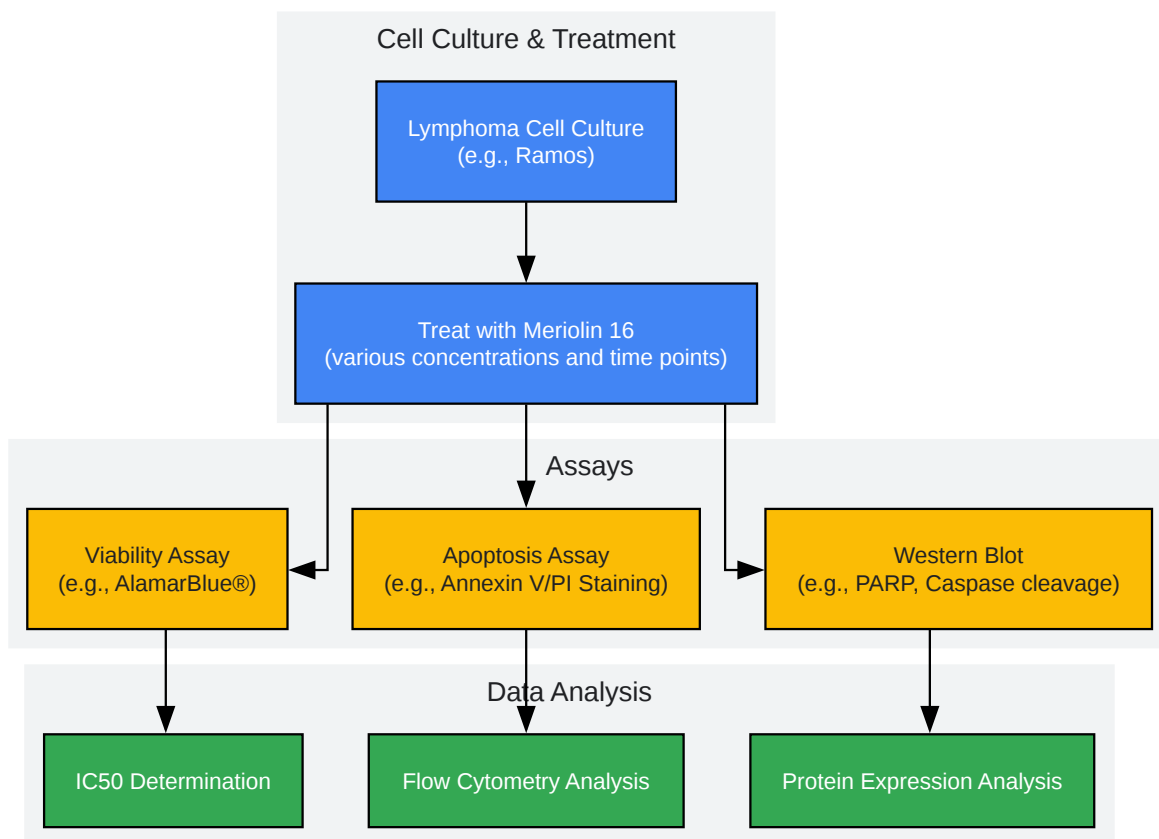
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **Meriolin 16**-induced apoptosis and a typical experimental workflow for its evaluation.

Meriolin 16 Signaling Pathway in Lymphoma



Experimental Workflow for Evaluating Meriolin 16



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